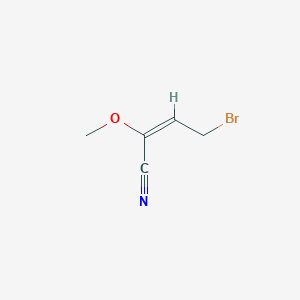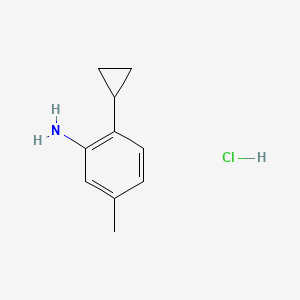
2-Cyclopropyl-5-methylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5-methylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a cyclopropyl group and a methyl group attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methylaniline hydrochloride typically involves the cyclopropylation of aniline derivatives followed by methylation. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of cyclopropylboronic acid with 5-bromo-2-methylaniline under mild conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-Cyclopropyl-5-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, bromo, or chloro derivatives of the aromatic ring.
科学的研究の応用
2-Cyclopropyl-5-methylaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Cyclopropyl-5-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity, modulating its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
2-Cyclopropylaniline: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Methylaniline: Lacks the cyclopropyl group, leading to different chemical and biological properties.
2-Cyclopropyl-5-methylphenol: Similar structure but with a hydroxyl group instead of an amine, resulting in different reactivity and applications.
Uniqueness
2-Cyclopropyl-5-methylaniline hydrochloride is unique due to the combination of the cyclopropyl and methyl groups on the aniline ring, which can enhance its chemical stability and biological activity compared to its analogs.
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
2-cyclopropyl-5-methylaniline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-2-5-9(8-3-4-8)10(11)6-7;/h2,5-6,8H,3-4,11H2,1H3;1H |
InChIキー |
LMWLGDAOJAFMEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)
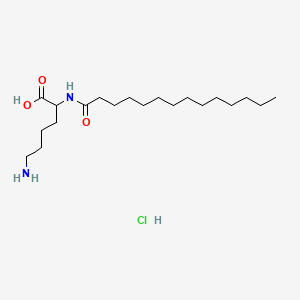
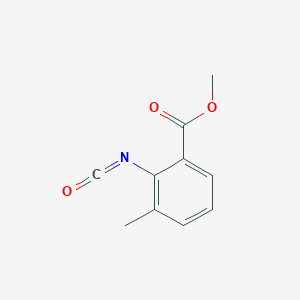
![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
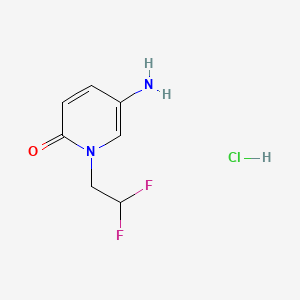

![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)
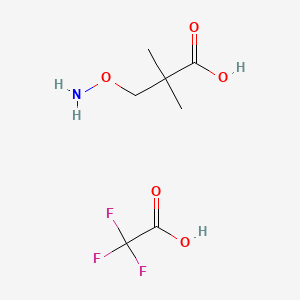
![Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13456808.png)
![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
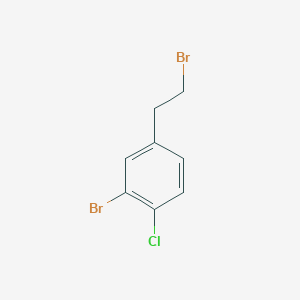
amine hydrochloride](/img/structure/B13456826.png)
